molecular formula C9H7BrN2O2 B1292644 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-11-3

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1292644
CAS No.: 1000340-11-3
M. Wt: 255.07 g/mol
InChI Key: KLCKTBOCUFDKEF-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound binds to the active site of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it impacts the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound fits into the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a cascade of downstream effects, including the suppression of gene expression related to cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can exert its inhibitory effects on FGFRs . The distribution of the compound within tissues is influenced by its affinity for different cellular compartments and its ability to bind to specific proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on FGFR activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrolopyridine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This compound’s distinct electronic and steric properties make it a valuable building block in the synthesis of diverse bioactive molecules .

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCKTBOCUFDKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646859
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-11-3
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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